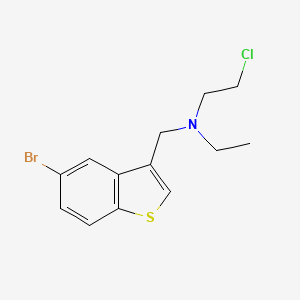
Mitotenamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mitotenamine is a hydrophobic drug that has been used in the treatment of cancer. It is a slow-release drug that is reconstituted with water and injected into the tumor site. This compound has shown antineoplastic activity, which may be due to its ability to inhibit tyrosine kinase enzymes in tumor cells . The chemical formula of this compound is C₁₃H₁₅BrClNS, and it has a molecular weight of 332.69 g/mol .
準備方法
合成ルートと反応条件: ミトテナミンは、5-ブロモ-2-クロロベンゾチオフェンをエチルアミンとクロロエチルアミンと制御された条件下で反応させる多段階プロセスによって合成できます。反応は通常、ジクロロメタンなどの溶媒とトリエチルアミンなどの触媒を必要とします。 生成物はその後、再結晶によって精製されます .
工業生産方法: 工業環境では、ミトテナミンは、反応条件が収率と純度を高く維持するために慎重に監視される大規模反応器を使用して製造されます。 このプロセスは、同じ合成ルートをより大規模に行いますが、医薬品基準を満たすために精製と品質管理の追加ステップが含まれます .
反応の種類:
酸化: ミトテナミンは、過酸化水素や過マンガン酸カリウムなどの酸化剤の存在下で、通常酸化反応を受けます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用して行うことができます。
置換: ミトテナミンは、特に臭素と塩素の位置で求核置換反応に関与できます。
一般的な試薬と条件:
酸化: 過酸化水素、過マンガン酸カリウム、酸性または塩基性条件。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム、無水条件。
置換: アミン、チオール、アルコールなどの求核剤は、多くの場合、水酸化ナトリウムなどの塩基の存在下で行われます。
主な製品:
酸化: ミトテナミンの酸化誘導体。
還元: ミトテナミンの還元形。
4. 科学研究アプリケーション
ミトテナミンには、いくつかの科学研究アプリケーションがあります。
化学: 求核置換反応と酸化還元反応の機構を研究するモデル化合物として使用されます。
生物学: 細胞シグナル伝達と癌の進行に不可欠なチロシンキナーゼ酵素の阻害における役割について調査されています。
医学: 特に標的癌療法のための徐放性製剤における抗腫瘍特性について調査されています。
科学的研究の応用
Mitotenamine has several scientific research applications:
Chemistry: Used as a model compound in studying the mechanisms of nucleophilic substitution and oxidation-reduction reactions.
Biology: Investigated for its role in inhibiting tyrosine kinase enzymes, which are crucial in cell signaling and cancer progression.
Medicine: Explored for its antineoplastic properties, particularly in slow-release formulations for targeted cancer therapy.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
ミトテナミンは、主に腫瘍細胞のチロシンキナーゼ酵素を阻害することによって作用を発揮します。この阻害は、腫瘍の増殖と増殖に不可欠な細胞シグナル伝達経路を混乱させます。この化合物は酵素の活性部位に結合し、リン酸化とそれに続く活性化を防ぎます。 これにより、下流のシグナル伝達経路が抑制され、最終的に腫瘍の増殖が抑制され、癌細胞のアポトーシスが増加します .
類似の化合物:
イマチニブ: 癌治療に使用される別のチロシンキナーゼ阻害剤。
ゲフィチニブ: 上皮成長因子受容体(EGFR)チロシンキナーゼを標的とする。
エルロチニブ: EGFRチロシンキナーゼも標的とする。
比較: ミトテナミンは、その疎水性と徐放性製剤で独特であり、腫瘍部位への標的送達を可能にします。 イマチニブ、ゲフィチニブ、エルロチニブは、より親水性が高く経口投与されるのに対し、ミトテナミンは注射または移植によって投与され、全身的な副作用が少なくなる可能性のある局所療法を提供します .
類似化合物との比較
Imatinib: Another tyrosine kinase inhibitor used in cancer treatment.
Gefitinib: Targets epidermal growth factor receptor (EGFR) tyrosine kinase.
Erlotinib: Also targets EGFR tyrosine kinase.
Comparison: Mitotenamine is unique in its hydrophobic nature and slow-release formulation, which allows for targeted delivery to tumor sites. Unlike Imatinib, Gefitinib, and Erlotinib, which are more hydrophilic and administered orally, this compound is administered via injection or implantation, providing localized treatment with potentially fewer systemic side effects .
特性
CAS番号 |
7696-00-6 |
|---|---|
分子式 |
C13H15BrClNS |
分子量 |
332.69 g/mol |
IUPAC名 |
N-[(5-bromo-1-benzothiophen-3-yl)methyl]-2-chloro-N-ethylethanamine |
InChI |
InChI=1S/C13H15BrClNS/c1-2-16(6-5-15)8-10-9-17-13-4-3-11(14)7-12(10)13/h3-4,7,9H,2,5-6,8H2,1H3 |
InChIキー |
SZLHBBCRNVPTRZ-UHFFFAOYSA-N |
SMILES |
CCN(CCCl)CC1=CSC2=C1C=C(C=C2)Br |
正規SMILES |
CCN(CCCl)CC1=CSC2=C1C=C(C=C2)Br |
Key on ui other cas no. |
7696-00-6 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















